Cas no 5676-48-2 (Tetroquinone dihydrate)

Tetroquinone dihydrate structure
Tetroquinone dihydrate structure
Product Name:Tetroquinone dihydrate
CAS No:5676-48-2
MF:C6H8O8
MW:208.122922897339
CID:367092
PubChem ID:24888909
Update Time:2025-04-19

Tetroquinone dihydrate Chemical and Physical Properties

Names and Identifiers

    • 2,5-Cyclohexadiene-1,4-dione,2,3,5,6-tetrahydroxy-, hydrate (1:2)
    • Tetrahydroxyquinone
    • TETRAHYDROXY-P-BENZOQUINONE DIHYDRATE
    • TETRAHYDROXYQUINONE,TITRATION INDICATOR (FOR BA, SO4)
    • FD12CXB48R
    • Tetroquinone dihydrate
    • Tetrahydroxyquinone dihydrate
    • p-Benzoquinone, tetrahydroxy-, dehydrate
    • p-Benzoquinone, 2,3,5,6-tetrahydroxy-, dihydrate
    • C6H4O6.2H2O
    • 2,5-Cyclohexadiene-1,4-dione, 2,3,5,6-tetrahydroxy-, dihydrate
    • 7616AF
    • 2,5-Cyclohexadiene-1,4-dione, 2,3,5,6-tetrahydroxy-, hydrate (1:2)
    • 2,3,5,6-tetrahydroxy-1,4-benzoquinone hydrate (1:x)
    • 2,3,5,6-tetrahydroxy-2,5-cyclohexadiene-1,4-dione hy
    • 5676-48-2
    • Q27277923
    • 2,3,5,6-tetrahydroxy-2,5-cyclohexadiene-1,4-dione hydrate (1:?)
    • UNII-FD12CXB48R
    • SCHEMBL10609095
    • CHEBI:137471
    • 2,3,5,6-tetrahydroxycyclohexa-2,5-diene-1,4-dione dihydrate
    • Tetrahydroxy-1,4-benzoquinone Hydrate
    • 2,3,5,6-tetrahydroxycyclohexa-2,5-diene-1,4-dione;dihydrate
    • 2,3,5,6-tetrahydroxy-2,5-cyclohexadiene-1,4-dione hydrate
    • Tetrahydroxy-p-benzoquinonedihydrate
    • PTIMJXRLFTZAOV-UHFFFAOYSA-N
    • MDL: 24888909
    • Inchi: 1S/C6H4O6.2H2O/c7-1-2(8)4(10)6(12)5(11)3(1)9;;/h7-8,11-12H;2*1H2
    • InChI Key: PTIMJXRLFTZAOV-UHFFFAOYSA-N
    • SMILES: OC1C(C(=C(C(C=1O)=O)O)O)=O.O.O

Computed Properties

  • Exact Mass: 208.02200
  • Monoisotopic Mass: 208.022
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 6
  • Hydrogen Bond Acceptor Count: 8
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 0
  • Complexity: 272
  • Covalently-Bonded Unit Count: 3
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 117

Experimental Properties

  • Density: 2.6090
  • Boiling Point: 370.6°Cat760mmHg
  • Flash Point: 192.1°C
  • PSA: 133.52000
  • LogP: -0.33520

Tetroquinone dihydrate Security Information

Tetroquinone dihydrate Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd.
R009817-1g
Tetroquinone dihydrate
5676-48-2
1g
¥267 2023-07-11
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
T64010-1g
Tetrahydroxyquinone
5676-48-2 IND
1g
¥149.0 2023-09-06
A2B Chem LLC
AG64266-1g
TETRAHYDROXY-P-BENZOQUINONE DIHYDRATE
5676-48-2
1g
$459.00 2024-04-19
A2B Chem LLC
AG64266-2.5g
TETRAHYDROXY-P-BENZOQUINONE DIHYDRATE
5676-48-2
2.5g
$609.00 2024-04-19

Tetroquinone dihydrate Suppliers

Tiancheng Chemical (Jiangsu) Co., Ltd
Gold Member
Audited Supplier Audited Supplier
(CAS:5676-48-2)四羟基-对-苯醌,二水
Order Number:LE1710335
Stock Status:in Stock
Quantity:25KG,200KG,1000KG
Purity:99%
Pricing Information Last Updated:Friday, 20 June 2025 12:34
Price ($):discuss personally
Email:18501500038@163.com

Tetroquinone dihydrate Related Literature

Recommended suppliers
Tiancheng Chemical (Jiangsu) Co., Ltd
(CAS:5676-48-2)四羟基-对-苯醌,二水
LE1710335
Purity:99%
Quantity:25KG,200KG,1000KG
Price ($):Inquiry
Email